molecular formula C38H40N2O14 B8114171 Me-triacetyl-beta-D-glucopyranuronate-Ph-CH2OH-Fmoc

Me-triacetyl-beta-D-glucopyranuronate-Ph-CH2OH-Fmoc

Cat. No.: B8114171
M. Wt: 748.7 g/mol
InChI Key: COFWDBMZXNIYIR-DVEMFWCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Me-triacetyl-beta-D-glucopyranuronate-Ph-CH2OH-Fmoc is a cleavable linker compound used in the synthesis of antibody-drug conjugates (ADCs). This compound is particularly valuable in the field of targeted cancer therapy, where it facilitates the delivery of cytotoxic drugs to cancer cells while minimizing damage to healthy tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of Me-triacetyl-beta-D-glucopyranuronate-Ph-CH2OH-Fmoc follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in solid form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Me-triacetyl-beta-D-glucopyranuronate-Ph-CH2OH-Fmoc undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Me-triacetyl-beta-D-glucopyranuronate-Ph-CH2OH-Fmoc has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Me-triacetyl-beta-D-glucopyranuronate-Ph-CH2OH-Fmoc involves its role as a cleavable linker in ADCs. The compound links the antibody to the cytotoxic drug, allowing the drug to be delivered specifically to cancer cells. Upon reaching the target cells, the linker is cleaved, releasing the cytotoxic drug to exert its effects. This targeted delivery minimizes damage to healthy cells and enhances the efficacy of the treatment .

Comparison with Similar Compounds

Similar Compounds

    Succinic anhydride: Another linker used in ADCs, but it is non-cleavable.

    EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester): A bifunctional crosslinker used in the preparation of antibody-drug conjugates.

    DSS Crosslinker (Disuccinimidyl suberate): A non-cleavable linker used in ADC synthesis.

    DSG Crosslinker (Disuccinimidyl glutarate): A cleavable linker similar to Me-triacetyl-beta-D-glucopyranuronate-Ph-CH2OH-Fmoc.

Uniqueness

This compound is unique due to its cleavable nature, which allows for the controlled release of the cytotoxic drug at the target site. This property enhances the specificity and efficacy of ADCs, making it a valuable tool in targeted cancer therapy .

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-4-(hydroxymethyl)phenoxy]oxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H40N2O14/c1-20(42)50-32-33(51-21(2)43)35(52-22(3)44)37(54-34(32)36(46)48-4)53-30-14-13-23(18-41)17-29(30)40-31(45)15-16-39-38(47)49-19-28-26-11-7-5-9-24(26)25-10-6-8-12-27(25)28/h5-14,17,28,32-35,37,41H,15-16,18-19H2,1-4H3,(H,39,47)(H,40,45)/t32-,33-,34-,35+,37+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFWDBMZXNIYIR-DVEMFWCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)CO)NC(=O)CCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)CO)NC(=O)CCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H40N2O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

748.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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